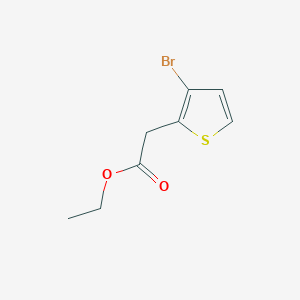

Ethyl 3-bromo-2-thiopheneacetate

Descripción

Ethyl 3-bromo-2-thiopheneacetate is a brominated thiophene derivative featuring an acetate ester group at the 2-position and a bromine substituent at the 3-position of the thiophene ring. Thiophene-based esters are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity and versatility in functionalization .

The molecular formula of Ethyl 3-bromo-2-thiopheneacetate is inferred as C₈H₉BrO₂S, with a molecular weight of 249.12 g/mol. Its structure combines the aromatic thiophene core with bromine (a strong leaving group) and an electron-withdrawing ester moiety, making it amenable to nucleophilic substitution and cross-coupling reactions.

Propiedades

Fórmula molecular |

C8H9BrO2S |

|---|---|

Peso molecular |

249.13 g/mol |

Nombre IUPAC |

ethyl 2-(3-bromothiophen-2-yl)acetate |

InChI |

InChI=1S/C8H9BrO2S/c1-2-11-8(10)5-7-6(9)3-4-12-7/h3-4H,2,5H2,1H3 |

Clave InChI |

FWMFIKDZMILGPP-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)CC1=C(C=CS1)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Differences

The following table summarizes key structural and functional differences between Ethyl 3-bromo-2-thiopheneacetate and its analogs:

Table 1: Structural Comparison of Thiophene and Benzo[b]thiophene Derivatives

Key Observations:

Substituent Effects :

- The nitro group in Ethyl 2-(5-bromo-2-nitrothiophen-3-yl)acetate enhances electrophilicity, facilitating reactions like nucleophilic aromatic substitution. This makes it suitable for agrochemical precursors .

- The benzo[b]thiophene core in Ethyl 2-(5-bromobenzo[b]thiophen-3-yl)acetate increases aromatic conjugation, improving stability and lipophilicity for material science applications .

Reactivity :

- Bromine at the 3-position in Ethyl 3-bromo-2-thiopheneacetate is sterically accessible for cross-coupling (e.g., Suzuki-Miyaura).

- In contrast, bromine at the 5-position in benzo[b]thiophene derivatives () may exhibit reduced reactivity due to steric hindrance from the fused benzene ring.

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Key Observations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.